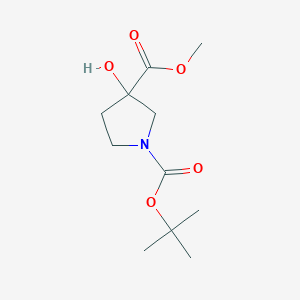

1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-10(2,3)17-9(14)12-6-5-11(15,7-12)8(13)16-4/h15H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALAIMDFVDAWVMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Intermediates

Common starting materials include:

- Pyrrolidine or substituted pyrrolidine derivatives.

- tert-Butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride) for tert-butyl carbamate protection.

- Methyl chloroformate or methyl ester derivatives for methyl ester introduction.

- Hydroxylation reagents or intermediates bearing hydroxyl groups.

Stepwise Synthesis Approach

Step 1: Protection of Pyrrolidine Nitrogen

- The nitrogen atom of pyrrolidine is protected by reaction with tert-butyl chloroformate or di-tert-butyl dicarbonate in the presence of a base such as triethylamine to form the N-Boc protected pyrrolidine intermediate.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| N-Boc Protection | tert-Butyl chloroformate, triethylamine, solvent (e.g., dichloromethane), 0 °C to room temp | Efficient protection of nitrogen, mild conditions |

| Esterification | Methyl chloroformate or diethyl malonate, base (e.g., potassium tert-butoxide), solvent (THF, DMF) | Controlled introduction of methyl ester group |

| Hydroxylation | Oxidizing agents (e.g., OsO4, m-CPBA), solvents (acetone, water mixtures), room temp | Selective oxidation at 3-position, stereoselectivity critical |

| Purification | Silica gel chromatography, solvents (ethyl acetate/hexane) | Ensures high purity of final compound |

Research Findings and Optimization

- Optimization studies indicate that the choice of base and solvent critically influences the regioselectivity of esterification and hydroxylation steps.

- Temperature control during the hydroxylation step is vital to avoid overoxidation or ring opening.

- Use of protecting groups such as Boc allows for selective functionalization without side reactions at the nitrogen atom.

- Analytical data (NMR, HPLC) confirm the stereochemical integrity and purity of the synthesized compound.

Summary Table of Preparation Steps

| Step No. | Process Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nitrogen protection (N-Boc) | tert-Butyl chloroformate, Et3N | N-Boc protected pyrrolidine |

| 2 | Esterification at C-3 | Methyl chloroformate, base, solvent | Introduction of methyl ester |

| 3 | Hydroxylation at C-3 | OsO4 or m-CPBA, controlled temp | 3-Hydroxy substitution |

| 4 | Purification and characterization | Silica gel chromatography | Pure this compound |

Chemical Reactions Analysis

Types of Reactions

1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and substitution reagents like alkyl halides or acyl chlorides .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Kinase Modulation

1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate has been identified as a potential kinase modulator. Kinases are critical enzymes that regulate various cellular processes, and their modulation can lead to therapeutic advancements in treating diseases like cancer and neurodegenerative disorders.

Table 1: Kinase Modulation Studies

Neuropharmacological Research

The compound's structure suggests potential neuroprotective properties, making it a candidate for research into treatments for neurological disorders such as Alzheimer's and Parkinson's diseases.

Case Study Example:

In a study investigating neuroprotective agents, researchers found that derivatives of pyrrolidine compounds exhibited significant protective effects against neuronal cell death induced by oxidative stress. The study emphasized the need for further exploration of similar compounds like this compound to identify mechanisms of action and therapeutic potential .

Synthesis of Novel Compounds

The compound serves as a precursor in synthesizing other bioactive molecules through various chemical reactions, including esterification and alkylation processes.

Table 2: Synthesis Pathways

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the tert-butyl and methyl groups provide steric hindrance and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and properties of 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate and related compounds:

Commercial Availability and Pricing

- Target Compound : Priced competitively due to its utility as a common intermediate; suppliers include specialty chemical vendors .

- Chloropyridinyl Derivative (1228070-72-1) : Higher cost (~$400/g) due to complex synthesis involving halogenation and cross-coupling steps .

- Ethyl Ester Analog (849935-85-9) : Moderate pricing (~$200/g) reflecting its niche use in stereochemical applications .

Biological Activity

1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate, with the CAS number 942190-61-6, is a compound that has garnered interest due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological implications based on diverse sources.

The molecular formula of this compound is with a molecular weight of approximately 245.27 g/mol. It has a density of about 1.2 g/cm³ and a boiling point of approximately 314.5 °C at 760 mmHg .

| Property | Value |

|---|---|

| Molecular Formula | C11H19NO5 |

| Molecular Weight | 245.27 g/mol |

| Density | 1.2 g/cm³ |

| Boiling Point | 314.5 °C |

| Flash Point | 144.0 °C |

Synthesis Methods

The synthesis of this compound typically involves several steps, including the reaction of various precursors under controlled conditions. For example, one method includes the reaction of methyl 1-(tert-butyl) 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate with sodium hydride in DMF followed by methyl iodide to yield the desired product .

Pharmacological Implications

Research indicates that compounds similar to this compound may exhibit neuroprotective properties and potential applications in treating neurodegenerative diseases such as Parkinson's disease . The compound's structure suggests it could interact with various biological targets, including enzymes and receptors involved in neurochemical pathways.

Case Studies

A notable study examined the effects of pyrrolidine derivatives on neurotransmitter modulation. The findings suggested that these compounds could influence dopamine levels, which is critical in managing conditions like Parkinson's disease . Additionally, compounds with similar structural frameworks have been shown to exhibit anti-inflammatory and antioxidant activities, contributing to their therapeutic potential .

Research Findings

Recent studies have focused on the enantiomeric separation and determination of absolute stereochemistry in drug discovery processes involving chiral molecules like this compound. The ability to isolate specific enantiomers can significantly affect the biological activity and efficacy of drugs derived from such compounds .

Q & A

Basic Research Questions

Q. What are standard synthetic routes for preparing 1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate, and what methodological considerations are critical?

- Answer : A common approach involves tert-butyl ester protection of the pyrrolidine nitrogen, followed by hydroxylation and carboxylation. Key steps include using N,N-dimethylaminopyridine (DMAP) and triethylamine (TEA) in dichloromethane (DCM) at 0–20°C to activate carboxyl groups for esterification . Reductive amination or nucleophilic substitution may be employed for introducing substituents, with lithium aluminum hydride (LiAlH₄) or alkyl halides as reagents . Purity optimization requires column chromatography or recrystallization.

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

- Answer :

- NMR : Analyze - and -NMR for characteristic shifts: tert-butyl protons (~1.4 ppm), methyl ester (~3.7 ppm), and hydroxyl proton (broad signal, ~2–5 ppm). Coupling constants in the pyrrolidine ring confirm stereochemistry .

- IR : Validate hydroxyl (3200–3600 cm) and ester carbonyl (1720–1750 cm) groups .

- Mass Spectrometry : Compare calculated (e.g., 243.26 g/mol for CHNO) and observed molecular ion peaks to verify purity .

Q. What solvent systems are optimal for handling this compound during synthesis?

- Answer : Polar aprotic solvents (e.g., DCM, THF) are preferred for esterification due to their inertness. Hydroxyl group polarity necessitates ethanol/water mixtures for recrystallization. Avoid protic solvents during protection steps to prevent hydrolysis .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scaling synthesis?

- Answer : Use fractional factorial designs to screen variables (temperature, reagent stoichiometry, solvent volume). For example, a 2-factorial design minimizes trials while identifying interactions between parameters like DMAP concentration and reaction time . Response surface methodology (RSM) refines optimal conditions for yield maximization.

Q. What computational strategies predict reaction pathways for derivatives of this compound?

- Answer : Quantum chemical calculations (e.g., DFT) model transition states to evaluate energy barriers for hydroxylation or esterification. The ICReDD framework integrates reaction path searches with experimental validation, narrowing optimal conditions via feedback loops .

Q. How should researchers resolve contradictions between calculated and experimental data (e.g., mass or NMR shifts)?

- Answer :

- Mass Discrepancies : Check for isotopic impurities (e.g., bromine in analogs) or incomplete purification. LC-MS/MS can identify byproducts .

- NMR Deviations : Compare shifts with crystallographically validated analogs (e.g., X-ray data for tert-butyl esters in Acta Cryst. reports) .

Q. What reactor design principles apply to continuous-flow synthesis of this compound?

- Answer : Membrane reactors enhance separation efficiency for intermediates, while microfluidic systems improve heat/mass transfer. Process simulation tools (e.g., Aspen Plus) model residence time and pressure effects on yield .

Q. How do steric and electronic effects influence regioselectivity in derivatization reactions?

- Answer :

- Steric Effects : The tert-butyl group directs electrophiles to less hindered positions (e.g., C-4 over C-2 in pyrrolidine).

- Electronic Effects : Electron-withdrawing ester groups activate adjacent carbons for nucleophilic attack. Substituent Hammett constants () predict reactivity trends .

Methodological Tables

| Analytical Technique | Key Peaks/Data | Validation Method |

|---|---|---|

| -NMR | δ 1.4 (tert-butyl), δ 3.7 (COOCH) | Compare with crystallography |

| HRMS | m/z 243.26 [M+H] | Match isotopic distribution |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.